Menin-MLL Interaction Inhibition Potency: CAS 2034446-64-3 vs. Clinical-Stage Menin Inhibitors
CAS 2034446-64-3 has been reported to inhibit the menin-MLL (mixed lineage leukemia) protein-protein interaction with an IC50 of 0.015 µM . This potency positions it competitively against advanced menin inhibitors such as MI-3 (IC50 = 0.648 µM) and MI-2 (IC50 = 0.446 µM). However, caution is warranted: the IC50 for CAS 2034446-64-3 is sourced from a vendor-compiled database without an identifiable peer-reviewed primary publication, and the assay conditions (e.g., TR-FRET, FP, cellular context) are unspecified, precluding rigorous head-to-head comparison.
| Evidence Dimension | Menin-MLL interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.015 µM (source: vendor database, assay unspecified) |
| Comparator Or Baseline | MI-3: IC50 = 0.648 µM; MI-2: IC50 = 0.446 µM (biochemical assays) |
| Quantified Difference | ~30- to 43-fold lower IC50 than MI-3 and MI-2 |
| Conditions | Assay and exact experimental conditions for target compound not disclosed; comparator data from biochemical TR-FRET or FP assays |
Why This Matters
If independently validated, a 15 nM IC50 against menin-MLL would make this compound one of the most potent isoxazole-based menin inhibitors, directly relevant for leukemia drug discovery programs evaluating alternatives to clinical candidates.
